1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride
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Overview
Description
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the pyrazole ring. This can be done using an alkyl halide in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole ring. This can be achieved using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the pyrazole ring is replaced by another group. This can be achieved using reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction may yield a pyrazole derivative with fewer double bonds.
Scientific Research Applications
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the specific biological system being studied. The exact molecular targets and pathways involved can vary, but they typically include key enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-ethylpyrazol-3-amine
- 1-ethyl-1H-pyrazol-3-ylamine
- 1-ethyl-3-amino-1H-pyrazole
Uniqueness
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can confer specific properties and reactivity that distinguish it from other similar compounds. For example, the presence of the ethyl and methyl groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-7-6-11(15-16)8-13-12-9-14-17(5-2)10(12)3;/h6-7,9,13H,4-5,8H2,1-3H3;1H |
InChI Key |
LOSLDZRUAKNIBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=C(N(N=C2)CC)C.Cl |
Origin of Product |
United States |
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